An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide focuses on a detailed, predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: an isoxazole ring, an aromatic nitro group, and a carboxylic acid. This approach allows for a robust estimation of the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from typical values for the functional groups and the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~13.5 - 14.0 | Broad Singlet | 1H | -COOH | - |
| ~8.2 - 8.4 | Doublet | 1H | Ar-H (ortho to NO₂) | ~8.0 |
| ~7.8 - 8.0 | Triplet | 1H | Ar-H | ~7.5 |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H | ~7.5 |
| ~7.5 - 7.7 | Doublet | 1H | Ar-H | ~8.0 |
| ~7.2 - 7.4 | Singlet | 1H | Isoxazole-H | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Isoxazole C=N |
| ~160 - 165 | -COOH |
| ~155 - 160 | Isoxazole C-O |
| ~148 - 152 | Ar-C (attached to NO₂) |
| ~120 - 140 | Aromatic Carbons |
| ~100 - 110 | Isoxazole CH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[1][2][3] |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3] |
| ~1530 | Strong | Asymmetric NO₂ stretch[4][5][6][7] |
| ~1350 | Strong | Symmetric NO₂ stretch[4][5][6][7] |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1320 - 1210 | Medium | C-O stretch (Carboxylic acid)[1] |
| ~850 | Medium | C-N stretch (Nitroaromatic)[4] |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z Value | Ion Type | Notes |
| 235.03 | [M-H]⁻ | Negative ion mode, deprotonated molecule. |
| 237.04 | [M+H]⁺ | Positive ion mode, protonated molecule. |
| 259.02 | [M+Na]⁺ | Positive ion mode, sodium adduct. |
| 191.03 | [M-H-CO₂]⁻ | Fragmentation: loss of carbon dioxide from the carboxylate. |
| 189.04 | [M+H-NO₂]⁺ | Fragmentation: loss of the nitro group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[8]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8] Given the carboxylic acid proton, DMSO-d₆ is often preferred to observe this exchangeable proton.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a one-dimensional ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9][10]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]
-
Place a small amount of the solid 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid onto the center of the ATR crystal.[9][10]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9][10]
Data Acquisition:
-
Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).[11]
-
Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial if any particulate matter is visible.[11]
Data Acquisition:
-
Set up the mass spectrometer with the ESI source.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, by infusing a standard solution or the sample solution at a low flow rate.
-
Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Integration of data from different spectroscopic techniques.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
